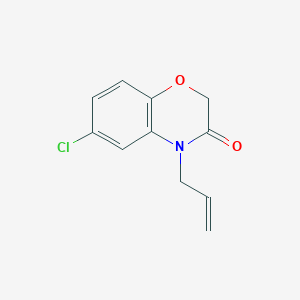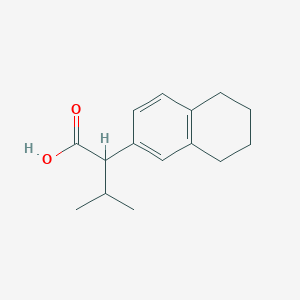![molecular formula C19H23N3O2S B253948 N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253948.png)
N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been extensively studied for its potential use in cancer treatment, as cancer cells are known to rely heavily on glutamine for their survival and growth.
Wirkmechanismus
N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide inhibits glutaminase by binding to its active site, preventing the conversion of glutamine to glutamate. This leads to a reduction in the availability of glutamate for use in metabolic pathways, ultimately leading to a decrease in cell growth and proliferation. This compound has been shown to be selective for cancer cells, as normal cells are able to use alternative metabolic pathways to compensate for the inhibition of glutaminase.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to reduce the production of glutamate and other metabolites, leading to a decrease in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its specificity for glutaminase and its ability to selectively target cancer cells. This makes it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, this compound has some limitations, including its poor solubility in water and its potential toxicity to normal cells at high concentrations. These limitations must be taken into account when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide. One area of interest is the development of this compound analogs with improved solubility and selectivity for glutaminase. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, the role of glutamine metabolism in other diseases, such as neurodegenerative disorders and metabolic diseases, is an area of active research that may benefit from the use of this compound.
Synthesemethoden
The synthesis of N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the reaction of 4-butylphenylboronic acid with 2-bromoacetophenone, followed by the reaction of the resulting product with 2-mercaptobenzimidazole. The final step involves the reaction of the resulting compound with N-chlorosuccinimide to obtain this compound. The synthesis of this compound has been optimized to improve its yield and purity for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied for its potential use in cancer treatment. Glutaminase is an enzyme that converts glutamine to glutamate, which is then used in various metabolic pathways in cancer cells. Inhibition of glutaminase with this compound has been shown to reduce the growth and proliferation of cancer cells, making it a promising target for cancer therapy. This compound has also been studied for its potential use in other diseases, such as neurodegenerative disorders and metabolic diseases.
Eigenschaften
Molekularformel |
C19H23N3O2S |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H23N3O2S/c1-2-3-5-13-8-10-14(11-9-13)20-17(23)12-25-19-21-16-7-4-6-15(16)18(24)22-19/h8-11H,2-7,12H2,1H3,(H,20,23)(H,21,22,24) |
InChI-Schlüssel |
XZNOFLPWKWODFC-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3 |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3 |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253868.png)

![8-ethyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253870.png)
![5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B253871.png)
![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)

![2-[(4-methyl-2-quinolinyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B253886.png)

![6-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253890.png)
![1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B253892.png)
![2-(Methylsulfanyl)-4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile](/img/structure/B253893.png)

